{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride
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Overview
Description
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride is a chemical compound with a complex structure that includes a dichlorophenoxy group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride typically involves the reaction of 3,4-dichlorophenol with 2-bromoethylbenzene under basic conditions to form the intermediate 1-[2-(3,4-dichlorophenoxy)phenyl]ethane. This intermediate is then reacted with methylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of {1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}amine hydrochloride: Lacks the methyl group, which may affect its reactivity and biological activity.
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(ethyl)amine hydrochloride: Contains an ethyl group instead of a methyl group, potentially altering its properties.
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(dimethyl)amine hydrochloride: Contains two methyl groups, which may enhance its lipophilicity and biological activity
Uniqueness
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)phenyl]-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-10(18-2)12-5-3-4-6-15(12)19-11-7-8-13(16)14(17)9-11;/h3-10,18H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPCPRPLNEZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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